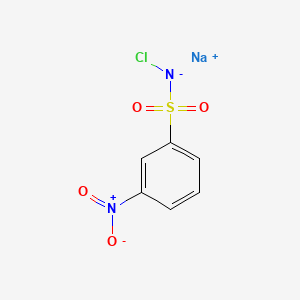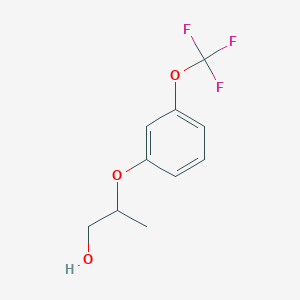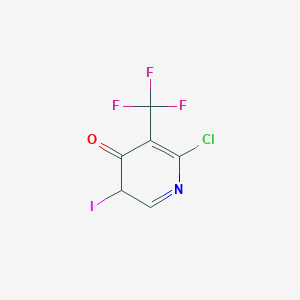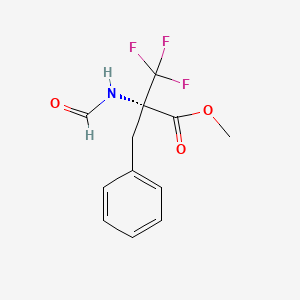
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents. This compound is characterized by the presence of a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide typically involves the nitration of chlorobenzene followed by sulfonation and subsequent chlorination. The nitration of chlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves the reaction of the nitro-chlorobenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. Finally, the chlorination step is performed using sodium hypochlorite to introduce the chloro group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 3-amino-N-sodiobenzene-1-sulfonamide.
Reduction: 3-nitro-N-sodiobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its ability to introduce functional groups to aromatic compounds.
Wirkmechanismus
The mechanism of action of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The molecular targets include dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-chloro-3-nitrobenzene: Similar structure but lacks the sulfonamide group.
3-nitrobenzene-1-sulfonamide: Similar structure but lacks the chloro group.
N-chloro-N-sodiobenzene-1-sulfonamide: Similar structure but lacks the nitro group.
Uniqueness
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is unique due to the presence of all three functional groups (nitro, chloro, and sulfonamide) on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H4ClN2NaO4S |
|---|---|
Molekulargewicht |
258.62 g/mol |
IUPAC-Name |
sodium;chloro-(3-nitrophenyl)sulfonylazanide |
InChI |
InChI=1S/C6H4ClN2O4S.Na/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11;/h1-4H;/q-1;+1 |
InChI-Schlüssel |
GXAOKMSDVMGYBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[N-]Cl)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)



![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)




![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
